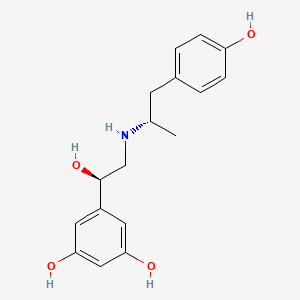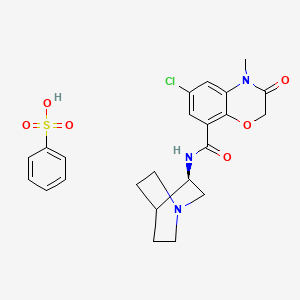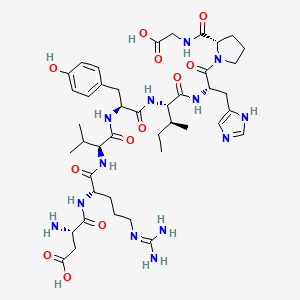
alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is a complex organic compound characterized by its unique structure, which includes a cyclopentylamino group attached to a propyl chain, and a benzyl alcohol moiety with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol typically involves multiple steps:
Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with a cyclopentylamino group. This can be achieved through the reaction of cyclopentylamine with a suitable propyl halide under basic conditions.
Attachment to Benzyl Alcohol: The propyl chain is then attached to a benzyl alcohol derivative. This step often involves a nucleophilic substitution reaction where the propyl chain reacts with a benzyl halide.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 3 and 4 positions of the benzyl ring. This can be accomplished through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones, carboxylic acids, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Beta-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
- Alpha-(1-(Cyclohexylamino)propyl)-3,4-dihydroxybenzyl alcohol
- Alpha-(1-(Cyclopentylamino)ethyl)-3,4-dihydroxybenzyl alcohol
Comparison:
- Structural Differences: Variations in the amino group (cyclopentyl vs. cyclohexyl) or the length of the propyl chain (propyl vs. ethyl) can significantly affect the compound’s properties.
- Chemical Reactivity: Differences in the structure can lead to variations in reactivity, particularly in substitution and oxidation reactions.
- Biological Activity: The specific structure of the compound can influence its binding affinity to molecular targets, thereby affecting its biological activity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
CAS No. |
18866-80-3 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
InChI Key |
FEYMRICSONQYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10821068.png)
![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)
![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)

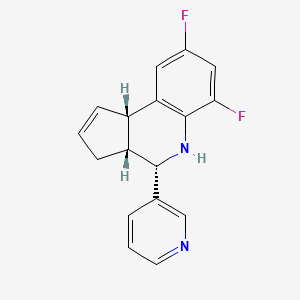
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)
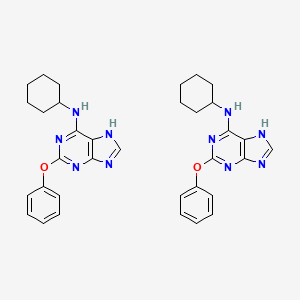
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
